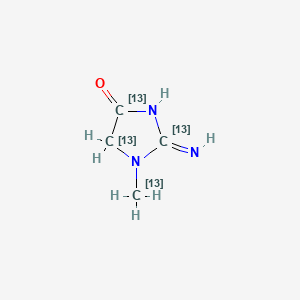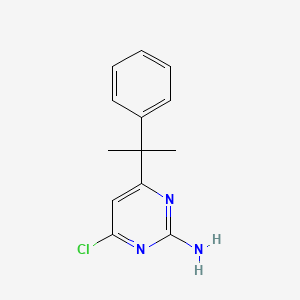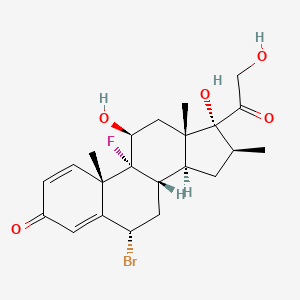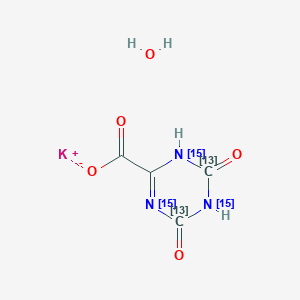
Creatinine-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Creatinine-13C4 is a stable isotope-labeled form of creatinine, a breakdown product of creatine phosphate in muscle. It is commonly used in scientific research as a tracer to study metabolic processes and energy metabolism in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Creatinine-13C4 can be synthesized through chemical reactions involving creatine and labeled carbon sources. The process typically involves the incorporation of the 13C isotope into the creatine molecule, followed by its conversion to creatinine.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process includes the use of specialized equipment and controlled reaction conditions to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions: Creatinine-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological and chemical properties.
Applications De Recherche Scientifique
Creatinine-13C4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking of metabolic processes. Its applications include:
Chemistry: Used as a chemical reference for identification and quantification in analytical methods.
Biology: Tracer in metabolic studies to understand energy metabolism in cells and tissues.
Medicine: Diagnostic tool in assessing kidney function and muscle metabolism.
Industry: Quality control in the production of creatine supplements and other related products.
Mécanisme D'action
Creatinine-13C4 exerts its effects by participating in metabolic pathways involving creatine and creatinine. The labeled carbon atom allows for the tracking of these molecules in biological systems, providing insights into their roles in energy metabolism and muscle function.
Molecular Targets and Pathways:
Creatine Kinase Pathway: Involves the conversion of creatine to phosphocreatine, which is crucial for energy storage and release in muscle cells.
Creatinine Excretion: Creatinine is excreted by the kidneys, and its measurement is used to assess renal function.
Comparaison Avec Des Composés Similaires
Creatinine-13C4 is similar to other stable isotope-labeled compounds used in metabolic research, such as:
Creatine-13C3
Phosphocreatine-13C4
Guanidinoacetate-13C2
Uniqueness: this compound is unique in its specific labeling with the 13C isotope, which provides distinct advantages in tracking metabolic processes compared to other labeled compounds.
Propriétés
Formule moléculaire |
C4H7N3O |
|---|---|
Poids moléculaire |
117.089 g/mol |
Nom IUPAC |
2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1 |
Clé InChI |
DDRJAANPRJIHGJ-JCDJMFQYSA-N |
SMILES isomérique |
[13CH3]N1[13CH2][13C](=O)N[13C]1=N |
SMILES canonique |
CN1CC(=O)NC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)

![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)





